Methyl 3-hydrazinyl-2-methylbenzoate hydrochloride structure elucidation
Methyl 3-hydrazinyl-2-methylbenzoate hydrochloride structure elucidation
Comprehensive Structural Elucidation of Methyl 3-hydrazinyl-2-methylbenzoate Hydrochloride: A Multi-Dimensional Spectroscopic Guide
Executive Summary & Molecular Architecture
Methyl 3-hydrazinyl-2-methylbenzoate hydrochloride (CAS: 1955540-35-8) is a highly functionalized aromatic building block frequently utilized in the synthesis of complex heterocyclic active pharmaceutical ingredients (APIs), such as indazoles and quinazolines[1]. The molecule features a 1,2,3-trisubstituted benzene ring containing a methyl ester, an aryl methyl group, and a hydrazine moiety stabilized as a hydrochloride salt.
Structurally, the presence of the methyl group at the C2 position introduces significant steric hindrance, forcing the adjacent ester (C1) and hydrazine (C3) groups out of the primary aromatic plane. Elucidating this precise 1,2,3-substitution pattern requires a rigorous, self-validating analytical strategy. Because the compound is classified as a skin/eye irritant (H315, H319) and a specific target organ toxicant (H335, H336)[2], all analytical preparations must be conducted under controlled laboratory conditions.
Analytical Strategy: The Self-Validating Protocol
To achieve unambiguous structural elucidation, an orthogonal analytical workflow is required. Relying on a single technique can lead to misassignment of positional isomers (e.g., confusing the 1,2,3-isomer with a 1,2,4-isomer). Our protocol dictates a three-pillar approach:
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Multi-Dimensional NMR (1D & 2D): Establishes the carbon-carbon and carbon-proton connectivity framework. 2D Nuclear Magnetic Resonance (NMR) is the most definitive technique for resolving spatial and scalar connectivity in heavily substituted aromatics[3].
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High-Resolution Mass Spectrometry (HRMS): Confirms the exact molecular formula of the free base [M+H]⁺ to within <2 ppm mass accuracy, eliminating isobaric false positives[4].
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Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR): Provides rapid, orthogonal validation of the ester carbonyl and the protonated hydrazine functional groups[5].
Caption: Fig 1. Orthogonal analytical workflow for structural elucidation.
Step-by-Step Experimental Methodologies
NMR Sample Preparation and Acquisition
Causality Note: Deuterated dimethyl sulfoxide (DMSO- d6 ) is selected over Chloroform- d (CDCl 3 ) because the hydrochloride salt of the hydrazine moiety exhibits poor solubility in non-polar solvents. Furthermore, DMSO- d6 prevents rapid proton exchange, allowing the critical -NH- and -NH 3+ protons to be observed[3].
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Weighing: Accurately weigh 15–20 mg of the compound.
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Dissolution: Dissolve the powder in 0.6 mL of DMSO- d6 (99.9% atom D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
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Transfer: Transfer the homogenous solution to a precision 5 mm NMR tube.
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1D Acquisition: Acquire 1 H NMR at 400 or 600 MHz using a standard 30° pulse program (zg30), 16 scans, and a 2-second relaxation delay. Acquire 13 C{ 1 H} NMR using proton decoupling (zgpg30), 1024 scans, to ensure adequate signal-to-noise for quaternary carbons.
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2D Acquisition: Run gradient-selected COSY, HSQC, and HMBC experiments to map scalar couplings.
HRMS (ESI-TOF) Analysis
Causality Note: Electrospray Ionization (ESI) is a soft ionization technique that prevents the premature fragmentation of the labile hydrazine group, ensuring the intact molecular ion is detected[4].
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Dilution: Prepare a 1 µg/mL solution of the analyte in LC-MS grade Methanol:Water (50:50, v/v) supplemented with 0.1% Formic Acid to promote ionization.
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Injection: Inject 5 µL into the ESI source of a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer.
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Parameters: Operate in positive ion mode (ESI+). Set capillary voltage to 3.5 kV and desolvation temperature to 350°C.
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Data Collection: Acquire full-scan MS data from m/z 50 to 500. Perform targeted MS/MS (Collision-Induced Dissociation) on the precursor ion at m/z 181.0974 using a collision energy of 20 eV.
ATR-FTIR Spectroscopy
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Loading: Place 1–2 mg of the solid crystalline powder directly onto the diamond crystal of an ATR-FTIR spectrometer.
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Compression: Apply consistent pressure using the anvil to ensure optimal optical contact and prevent signal scattering.
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Scanning: Collect 32 background scans, followed by 32 sample scans from 4000 to 400 cm −1 at a resolution of 4 cm −1 .
Mechanistic Elucidation via Multi-Dimensional NMR
The core of the structural proof relies on interpreting the synergistic effects of the spectra[5].
Proton ( 1 H) NMR: The aromatic region will display a classic 1,2,3-trisubstitution pattern: a doublet, a triplet, and a doublet. H5 (the meta proton) couples with both H4 and H6, appearing as a triplet (J ≈ 8.0 Hz) at ~7.3 ppm. The aryl methyl group appears as a sharp singlet at ~2.3 ppm, while the ester methoxy group appears at ~3.8 ppm. The hydrochloride salt causes the hydrazine protons to appear as broad, downfield exchangeable signals (~8.5 ppm for -NH- and ~10.5 ppm for -NH 3+ ).
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is the definitive tool for proving the regiochemistry. The aryl methyl protons (~2.3 ppm) will show strong three-bond ( 3J ) correlations to C1 and C3, and a two-bond ( 2J ) correlation to C2. This perfectly anchors the methyl group between the ester and the hydrazine functionalities.
Caption: Fig 2. Key HMBC (2J and 3J) correlations establishing the 1,2,3-substitution pattern.
High-Resolution Mass Spectrometry (HRMS) Validation
The theoretical monoisotopic mass of the free base (C 9 H 12 N 2 O 2 ) is 180.0899 Da. In ESI+ mode, the protonated molecule [M+H]⁺ is observed at m/z 181.0974. Upon MS/MS fragmentation, the molecule undergoes diagnostic neutral losses:
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-17 Da (Loss of NH 3 ): Yields m/z 164.07, confirming the terminal primary amine of the hydrazine.
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-32 Da (Loss of CH 3 OH): Yields m/z 149.07, a hallmark cleavage of methyl esters under collisional activation.
Quantitative Data Summaries
Table 1: 1 H and 13 C NMR Chemical Shift Assignments (in DMSO- d6 )
| Position | Moiety | 1 H Shift (ppm), Multiplicity, J (Hz) | 13 C Shift (ppm) | Key HMBC Correlations ( 1 H to 13 C) |
| 1 | Ar-C (Ester) | - | ~130.0 | - |
| 2 | Ar-C (Methyl) | - | ~128.5 | - |
| 3 | Ar-C (Hydrazine) | - | ~145.0 | - |
| 4 | Ar-CH | ~7.10, d, J=8.0 | ~115.0 | C2, C6 |
| 5 | Ar-CH | ~7.30, t, J=8.0 | ~126.5 | C1, C3 |
| 6 | Ar-CH | ~7.50, d, J=8.0 | ~122.0 | C2, C4, C7 (C=O) |
| 7 | C=O (Ester) | - | ~167.0 | - |
| 8 | O-CH 3 | ~3.80, s, 3H | ~52.0 | C7 |
| 9 | Ar-CH 3 | ~2.30, s, 3H | ~15.0 | C1, C2, C3 |
| 10 | -NH- | ~8.50, br s, 1H | - | C3 |
| 11 | -NH 3+ Cl − | ~10.50, br s, 3H | - | - |
Table 2: Orthogonal Spectroscopic Data (HRMS & IR)
| Technique | Parameter | Observed Value | Theoretical/Literature Target | Structural Significance |
| HRMS (ESI+) | [M+H]⁺ Exact Mass | 181.0972 m/z | 181.0974 m/z | Confirms C 9 H 13 N 2 O 2+ formula |
| HRMS (MS/MS) | Fragment Ion | 149.0705 m/z | 149.0708 m/z | Loss of methanol (-32 Da) from ester |
| FT-IR | C=O Stretch | 1712 cm −1 | 1710 - 1720 cm −1 | Conjugated ester carbonyl |
| FT-IR | N-H Stretch | 2800 - 3200 cm −1 | Broad region | Indicates protonated amine salt (-NH 3+ ) |
Conclusion
The structural elucidation of Methyl 3-hydrazinyl-2-methylbenzoate hydrochloride is achieved through a rigorous combination of HRMS for molecular formula confirmation, FT-IR for functional group identification, and 2D NMR for exact regiochemical mapping. The HMBC correlations from the aryl methyl group to C1, C2, and C3 serve as the definitive proof of the 1,2,3-trisubstituted architecture, ensuring absolute confidence for downstream pharmaceutical synthesis.
References
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NextSDS. "methyl 3-hydrazinyl-2-methylbenzoate hydrochloride — Chemical Substance Information". NextSDS. Available at: [Link][2]
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Claridge, T. D. W. "High-Resolution NMR Techniques in Organic Chemistry - 3rd Edition". Elsevier Shop. Available at: [Link][3]
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Silverstein, R. M., Webster, F. X., Kiemle, D. J. "Spectrometric Identification of Organic Compounds, 8th Edition". Wiley. Available at:[Link][5]
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"Analytical Precision: Using High-Resolution Mass Spectrometry for Scientific Discovery". Longdom Publishing. Available at: [Link][4]
